molecular formula C9H12ClNO3S B1680481 Saclofen CAS No. 125464-42-8

Saclofen

Cat. No. B1680481
M. Wt: 249.72 g/mol
InChI Key: JYLNVJYYQQXNEK-UHFFFAOYSA-N
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Description

Saclofen is a competitive antagonist for the GABA B receptor . This drug is an analogue of the GABA B agonist baclofen . The GABA B receptor is a heptahelical receptor, expressed as an obligate heterodimer, which couples to the Gi/o class of heterotrimeric G-proteins .


Molecular Structure Analysis

Saclofen has a molecular formula of C9H12ClNO3S . Its average mass is 249.714 Da and its monoisotopic mass is 249.022644 Da .


Physical And Chemical Properties Analysis

Saclofen has a density of 1.4±0.1 g/cm3 . Its molar refractivity is 59.4±0.4 cm3 . It has 4 H bond acceptors and 3 H bond donors . Its polar surface area is 89 Å2 and its molar volume is 173.7±3.0 cm3 .

Scientific Research Applications

Modulatory Role in Learning and Memory

Saclofen, a selective GABA_B receptor antagonist, plays a significant role in learning and memory. Studies have shown that saclofen at different concentrations can either depress or facilitate the development of learning-dependent long-term potentiation (LTP) in the rat hippocampus. Higher concentrations of saclofen depressed the development of LTP and accelerated its extinction, while lower concentrations facilitated LTP induction and prolonged its extinction. These findings suggest that GABA_B receptors are involved in forming and maintaining learning-dependent LTP, indicating a modulatory role at varying concentrations (L. Chu, 2000).

Influence on Behavioral and Cognitive Functions

Intrahippocampal application of saclofen significantly enhances the behavioral long-term potentiation (LTP) and Y-maze learning performance in rats. This indicates that blocking GABA_B receptors can facilitate the induction of behavioral LTP, leading to improvements in learning tasks. Furthermore, saclofen reversed impairments in behavioral LTP and cognitive function induced by scopolamine, an acetylcholine receptor antagonist. This suggests a potential therapeutic value of saclofen in cognitive deficits caused by cholinergic dysfunction (Qi‐Yao Liu et al., 2014).

Role in Epilepsy and Seizure Disorders

Saclofen has been studied for its effects on GABA release in the hippocampus during kindling epileptogenesis. Research shows that saclofen increased tetanically stimulated GABA release in control slices but had no effect in fully kindled slices. This suggests that transient increases in GABA release during kindling epileptogenesis are seizure-related and may involve temporarily impaired presynaptic GABA_B receptors. These findings are relevant for understanding GABA transmission in epilepsy (W. Ghijsen et al., 2007).

Interaction with Nicotine and Anxiety-Related Behaviors

Saclofen's role in modulating anxiety-related responses induced by nicotine has been explored. Studies indicate that saclofen can abolish both anxiolytic and anxiogenic-like responses induced by nicotine, suggesting GABA_B receptors' involvement in regulating nicotine-induced anxiety-related behavioral responses. This highlights the potential pharmacotherapeutic use of GABAergic drugs in treating tobacco addiction (A. P. Varani & G. Balerio, 2012).

Impact on Neuronal Migration and Development

Saclofen has been shown to modulate postmitotic cell migration in embryonic rat cortex slice cultures. It affects the migration of cells in the developing cortex, suggesting a role for GABA receptors in neuronal migration during cortical development (T. Behar et al., 2000).

Cardiovascular Function in Stress

Research on saclofen's effect on the cardiovascular function of chronically stressed rats found that inhibiting GABA_B receptors can increase arterial pressure but not cardiac rates. This suggests a specific role of saclofen in modulating stress-related cardiovascular responses (L. Aiguo, 2005).

Receptor Behavior Under Continuous Agonist Treatment

Studies on the behavior of ligands like saclofen under continuous agonist treatment provide insights into GABA_B receptor functioning and adaptations following desensitization. Such research is crucial for understanding the intrinsic ligand efficacies and the implications of continuous drug treatment (Tina Gjoni & S. Urwyler, 2009).

Safety And Hazards

Saclofen should be handled with care to avoid dust formation . Avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . In case of accidental release, personnel should be evacuated to safe areas .

properties

IUPAC Name

3-amino-2-(4-chlorophenyl)propane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO3S/c10-9-3-1-7(2-4-9)8(5-11)6-15(12,13)14/h1-4,8H,5-6,11H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLNVJYYQQXNEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)CS(=O)(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90903970
Record name Beta-(Aminomethyl)-4-chlorobenzeneethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90903970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Saclofen

CAS RN

125464-42-8
Record name Saclofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125464-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Saclofen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125464428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Beta-(Aminomethyl)-4-chlorobenzeneethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90903970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SACLOFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LRZ36BCQ1Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,460
Citations
DIB Kerr, J Ong, GAR Johnston, J Abbenante… - Neuroscience …, 1988 - Elsevier
2-hydroxy-saclofen (2-OH-S), a sulphonic analogue of baclofen, slightly increased the twitch height and reversibly antagonised the GABA- and baclofen-induced depression of twitch …
Number of citations: 245 www.sciencedirect.com
DIB Kerr, J Ong, GAR Johnston, J Abbenante… - Neuroscience …, 1989 - Elsevier
Saclofen (the direct sulphonic analogue of baclofen) is a competitive antagonist of baclofen at GABA B receptors in guinea pig ileum and rat cortical slices (estimated pA 2 = 5.3), at …
Number of citations: 61 www.sciencedirect.com
S Aran, DL Hammond - Journal of Pharmacology and Experimental …, 1991 - Citeseer
This study evaluated the ability of two new, selective antagonists of the-y-aminobutyric acid8 (GABA5) receptor, phaclofen (PHAC) and 2-hydroxy-saclofen(2-OH-S), to antagonize the …
Number of citations: 77 citeseerx.ist.psu.edu
NA Lambert, NL Harrison, DIB Kerr, J Ong… - Neuroscience …, 1989 - Elsevier
… 2-Hydroxy-saclofen (50–200 μM) reversibly blocked the late, GABA B receptor-mediated … of 2-hydroxy-saclofen. This suggests that 2-hydroxy-saclofen is a potent antagonist at …
Number of citations: 57 www.sciencedirect.com
DR Curtis, BD Gynther, DT Beattie, DIB Kerr… - Neuroscience …, 1988 - Elsevier
… This compound, 2-hydroxy-saclofen, may be useful in assessing the physiological … Consequently the opportunity taken was to test 2-hydroxy-saclofen (2-OH-S; 3amino-2-(4-…
Number of citations: 84 www.sciencedirect.com
SJ Caddick, IM Stanford, JE Chad - European journal of pharmacology, 1995 - Elsevier
2-Hydroxy-saclofen is known to be active at GABA B receptors in the mammalian central nervous system, and we have investigated its effects on synaptic transmission in the rat …
Number of citations: 22 www.sciencedirect.com
MD Wood, KL Murkitt, SQ Rice, T Testa… - British journal of …, 2000 - Wiley Online Library
The aim of this study was to characterize the pharmacological profile of the GABA B1 /GABA B2 heterodimeric receptor expressed in Chinese hamster ovary (CHO) cells. We have …
Number of citations: 29 bpspubs.onlinelibrary.wiley.com
NL Harrison, DM Lovinger, NA Lambert, TJ Teyler… - Neuroscience …, 1990 - Elsevier
The actions of 2-hydroxy-saclofen (2-OH-S), a recently develoepd analog of baclofen, were studied at presynaptic GABA B receptors in the rat hippocampal slice. Baclofen (0.5–20 μM) …
Number of citations: 52 www.sciencedirect.com
CA Drew, GAR Johnston, DIB Kerr, J Ong - Neuroscience letters, 1990 - Elsevier
The inhibition of the binding of the GABA B agonist [ 3 H](−)-baclofen to rat cerebellar membranes by some sulfonic and phosphonic acid analogues of GABA has been studied. These …
Number of citations: 29 www.sciencedirect.com
RH Prager, K Schafer - Australian journal of chemistry, 1997 - CSIRO Publishing
In an attempt to obtain new compounds with binding activity at the GABAB receptor site, we report the synthesis of 3-amino-2-arylpropanoic acids, and the sulfonic, phosphonic and …
Number of citations: 21 www.publish.csiro.au

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